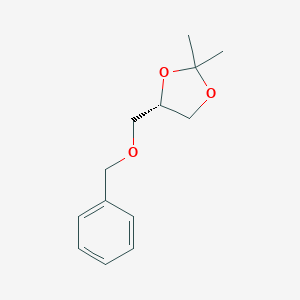

(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane

概要

説明

(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane, also known as (S)-BOMD, is a versatile and important compound in synthetic organic chemistry. It is a chiral dioxolane derivative of benzyl alcohol and dimethyl dioxane, and is widely used in the synthesis of many compounds, including drugs, natural products, and other complex molecules. The versatile reactivity of (S)-BOMD makes it a valuable tool for the synthesis of complex molecules.

科学的研究の応用

Cytological Activity Against Cancer Cell Lines

A derivative of this compound, 4-[(2-[(2,2-dichlorocyclopropyl) methoxy)methyl-benzyl)oxy] methyl-2,2-dimethyl-1,3-dioxolane, has shown cytological activity against cancer cell lines like HEK293 and SH-SY5Y (Dzhumaev et al., 2021).

Improvement in Transmission Oils

(2,2-dimethyl-4-methylene-1,3-dioxolane-allyl and benzyl)disulfides, synthesized from this compound, have been found to significantly enhance the anti-seize properties of transmission oils, making them a promising additive for extreme pressure applications (Novotorzhina et al., 2022).

Chiroptical Information Encoding and Decoding

A study demonstrated that 1,3-dioxolane can be used to encipher and decipher chiroptical information in remote pyrenes through flexible wires in chloroform (Amako et al., 2015).

Antiradical Activity

1,3-dioxolane derivatives exhibit antiradical activity by oxidizing fuel hydrocarbons to produce more stable radical or radical ion species, depending on the fuel composition (Vol’eva et al., 2013).

Mass Spectral Interpretation

The fragmentation mechanisms and ion structures of chiral bisbenzoxazole, bisbenzothiazole, and biscarbamide derivatives of 2,2-dimethyl-1,3-dioxolane aid in spectral interpretation for new compounds of this type (Xu et al., 2002).

Potential as Enzyme Inhibitors and Peptide Isosteres

O-protected 4-(arylsulfonimidoyl)butane-1,2,3-triols, derived from this compound, show potential as chiral sulfoximines for enzyme inhibitors and peptide isosteres (Kwong et al., 2007).

Antifungal and Antibacterial Activities

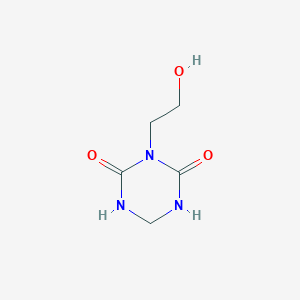

Novel 1,3-dioxolane amide derivatives exhibit promising antifungal and antibacterial activities against various bacterial and fungal strains (Begum et al., 2019).

Synthon for α,γ-Diketoacid Derivatives

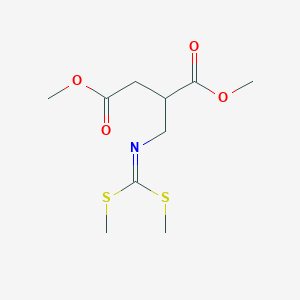

This compound is utilized for the synthesis of selectively protected α,γ-diketoacid derivatives, enabling the preparation of ester, amide, and aryl derivatives (Banville et al., 2010).

Olfactory Applications

The synthesis of related compounds resulted in intense marine, spicy-vanillic odors, indicating potential applications in fragrance chemistry (Kraft et al., 2010).

Catalysis for Acetalization

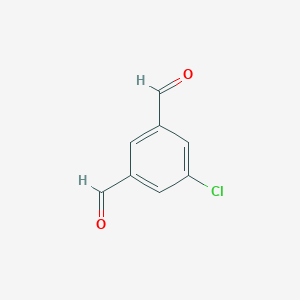

N-(Arylmethyl)-2-(or 4-)cyanopyridinium hexafluoroantimonates are effective catalysts for the acetalization of carbonyl compounds, related to this compound's chemistry (Lee et al., 1991).

特性

IUPAC Name |

(4S)-2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-13(2)15-10-12(16-13)9-14-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFDSKSLTCMIPB-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)COCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)COCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

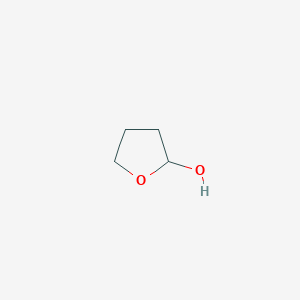

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

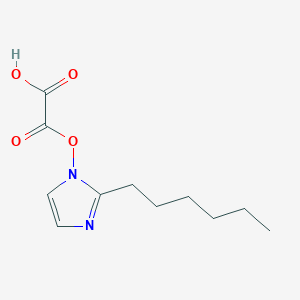

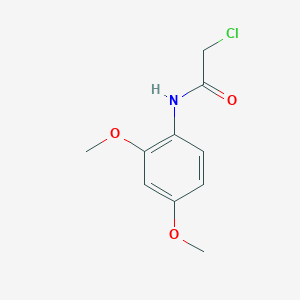

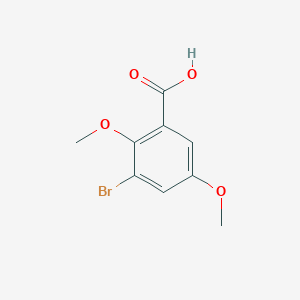

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

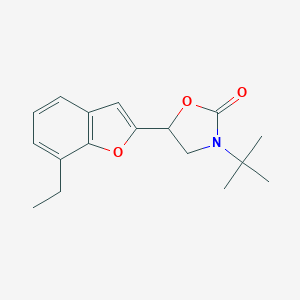

![3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one](/img/structure/B17554.png)